N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride
Description
N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride is a fluorinated secondary amine hydrochloride salt characterized by a propargyl (prop-2-yn-1-amine) group, an N-methyl substituent, and a 4-fluorophenyl moiety.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN.ClH/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12;/h1,5-8,11H,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOFTJBKQMDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N(C)CC#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride, commonly referred to as 4-Fluorodeprenyl , is a compound that has garnered interest in various biological research contexts due to its unique structural properties and potential pharmacological effects. Its molecular formula is with a molecular weight of 241.73 g/mol. This compound is characterized by the presence of a fluorinated phenyl group and an alkyne moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily associated with its ability to interact with specific biological targets, including enzymes and receptors involved in neurodegenerative processes. Research has indicated that compounds with similar structures may exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuroinflammation.
Neuroprotective Effects
In studies exploring the neuroprotective properties of related compounds, it was found that the presence of a fluorine atom can enhance the binding affinity to certain receptors or enzymes, thus influencing their activity. For instance, fluorinated compounds have been shown to inhibit the enzyme GPX4 , which plays a critical role in lipid peroxide reduction and cellular redox balance. The inhibition of GPX4 can lead to increased levels of lipid peroxides, triggering ferroptosis—a form of regulated cell death that has been implicated in neurodegenerative diseases .
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:
Case Study 1: Neuroprotective Mechanism
In a study published in Europe PMC, researchers investigated the effects of this compound on neuronal cells exposed to amyloid-beta. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting that this compound may offer therapeutic benefits for conditions such as Alzheimer's disease.
Case Study 2: Ferroptosis Induction
Another relevant study focused on the compound's role as a ferroptosis inducer. The research highlighted how the alkyne moiety facilitates covalent interactions with thiol groups in proteins, leading to increased cellular oxidative stress and subsequent cell death in cancer models. This mechanism underscores its potential utility in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the field of medicinal chemistry due to its potential pharmacological properties. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.
Anticancer Research
Recent studies have highlighted the potential of similar compounds in anticancer applications. For instance, compounds with structural analogs to N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of related compounds, indicating that modifications in the chemical structure can lead to enhanced anticancer activity .
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties. The evaluation of related compounds has demonstrated effectiveness against Mycobacterium tuberculosis, suggesting a potential role for this compound in developing new antitubercular agents .
Neuropharmacology
Due to its structural features, this compound could also be explored for neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of structurally similar compounds, researchers found that certain derivatives exhibited significant growth inhibition in multiple cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition ranged from 75% to over 85%, indicating strong potential for further development .
Case Study 2: Antitubercular Activity
Another study synthesized various derivatives based on similar scaffold structures and tested them against M. tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, providing a promising lead for further optimization .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Electronic Effects
Fluorophenyl vs. Chlorophenyl Derivatives
- Target Compound : The 4-fluorophenyl group confers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.
- Molecular Weight (MW): 203.69 (fluorophenyl analog) vs. ~280–300 (estimated for chlorophenyl analog), impacting bioavailability .
Propargyl vs. Amide or Alkyl Substituents
Stereochemical and Functional Group Variations
Stereochemistry
- Comparison with (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride (MM0938.21-0025) :
- The (R,R) configuration in this compound optimizes enantioselective interactions with chiral receptors, whereas the target compound’s stereochemical data are unspecified. Methoxy (-OCH₃) substituents enhance electron-donating effects, altering receptor affinity compared to fluorine’s electron-withdrawing nature .
Trifluoromethyl and Heterocyclic Modifications
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound : Likely moderate solubility due to the hydrochloride salt form and balanced fluorophenyl/propargyl groups.
- Comparison with N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide: The hydroxyl (-OH) and formamide groups in this analog improve solubility but may reduce CNS penetration due to increased polarity .
Molecular Weight and Lipophilicity
*Estimated based on analogs.
Preparation Methods
Precursor Synthesis: 1-(4-Fluorophenyl)propan-2-amine
The primary intermediate, 1-(4-fluorophenyl)propan-2-amine , is synthesized via reductive amination of 4-fluorophenylacetone. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) achieves yields of 78–85%. Alternative methods employ sodium cyanoborohydride (NaBH₃CN) in methanol, though this requires strict pH control (pH 4–5) to minimize side reactions.
Key Reaction Conditions
Propargylation of the Amine Intermediate
The secondary amine undergoes propargylation using propargyl bromide in dichloromethane (DCM) or acetonitrile (ACN). Triethylamine (Et₃N) serves as a base to scavenge HBr, with reactions typically completing within 16 hours at 25°C. Patents highlight the use of microwave irradiation (180°C, 30 min) to accelerate kinetics, achieving 90% conversion.
Optimization Insights
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Solvent Effects : ACN improves propargyl bromide solubility, reducing side-product formation compared to DCM.
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Stoichiometry : A 1:1.2 ratio of amine to propargyl bromide minimizes di-propargylation.
Reductive Amination with Propargylamine Derivatives
Condensation with N-Methylpropargylamine
A two-step approach involves condensing 4-fluorophenylacetone with N-methylpropargylamine followed by reductive amination. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the imine intermediate, yielding the tertiary amine. This method is favored for scalability, with reported yields of 68–72%.
Critical Analytical Data
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in isopropanol (iPrOH) to precipitate the hydrochloride salt. Crystallization at 0°C enhances purity (>99% by HPLC).
Salt Formation Parameters
Photoredox Catalyzed Hydroaminomethylation
Cobalt-Mediated Coupling
A modern approach utilizes photoredox cobalt catalysis to couple 4-fluorophenylpropyne with N-methylpropargylamine . The reaction employs [CoI₂] with tri(3,5-dimethylphenyl)phosphine (L1) under blue LED irradiation, achieving 67% yield. Hantzsch ester (HE) acts as a hydrogen atom donor, enabling radical-mediated C–N bond formation.
Mechanistic Highlights
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Radical Initiation : Blue light excites the cobalt catalyst, generating a propargyl radical.
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Hydrogen Transfer : HE donates a hydrogen atom, forming the amine-propargyl intermediate.
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Recombination : The intermediate reacts with 4-fluorophenylpropyne, yielding the target compound.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| [CoI₂] | 5 mol% | Catalyst |
| L1 | 10 mol% | Ligand |
| HE | 1.0 equiv. | H donor |
| Solvent | THF | Medium |
| Time | 16 h | Duration |
Patent-Based Industrial Methods
PL150477B1 Process
The Polish patent PL150477B1 outlines a large-scale synthesis using 4-fluorobenzyl chloride and N-methylpropargylamine in a microwave reactor. Key steps include:
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Alkylation : 4-fluorobenzyl chloride reacts with N-methylpropargylamine in chlorobenzene at 160°C.
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Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
Advantages
US5008292A Protocol
This U.S. patent employs Buchwald–Hartwig amination to couple 4-fluorophenylboronic acid with a propargylamine-palladium complex. The method avoids harsh conditions, making it suitable for heat-sensitive substrates.
Catalytic System
| Component | Quantity | Role |
|---|---|---|
| Pd(OAc)₂ | 2 mol% | Catalyst |
| XPhos | 4 mol% | Ligand |
| K₃PO₄ | 3.0 equiv. | Base |
| Solvent | EtOH/H₂O (3:1) | Medium |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
| Method | Column | Purity |
|---|---|---|
| HPLC (UV 254 nm) | C18, 5 µm | 99.2% |
| GC-MS | DB-5MS | 98.7% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 82 | 99 | High | $$ |
| Reductive Amination | 72 | 98 | Moderate | $$$ |
| Photoredox Catalysis | 67 | 97 | Low | $$$$ |
| Patent (PL150477B1) | 88 | 99.5 | High | $ |
Q & A
Q. What synthetic routes are recommended for preparing N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of 4-fluoro-N-isopropylaniline (or analogs) with propargyl halides under basic conditions. Optimization includes controlling temperature (0–25°C) to minimize side reactions and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Post-synthesis, the hydrochloride salt is precipitated via acidification (HCl gas or concentrated HCl) in anhydrous ether. Characterization via and NMR is critical to confirm structure, with attention to alkyne proton signals (~2.5 ppm) and fluorine-induced splitting patterns in aromatic regions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation. Use desiccants in storage vials. For handling, employ gloves and fume hoods to avoid inhalation or skin contact. Pre-dissolve in anhydrous DMSO or ethanol for experimental use, avoiding aqueous solutions unless buffered at pH 4–6 to stabilize the hydrochloride form .
Advanced Research Questions
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
- Methodological Answer :
- HPLC : Use a Chromolith® RP-18e column (Merck) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Detect UV absorbance at 255 nm (λmax for aromatic/alkyne systems). Impurity thresholds should follow ICH guidelines (<0.1% for individual impurities, <0.5% total) .
- LC-MS : Electrospray ionization (ESI+) to detect trace byproducts (e.g., dealkylated or oxidized derivatives). Calibrate with reference standards of structural analogs .
Q. How can click chemistry (CuAAC) be applied to modify this compound for targeted delivery or conjugation?
- Methodological Answer : The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). For bioconjugation:
Synthesize an azide-functionalized targeting ligand (e.g., peptide or antibody fragment).
React with the target compound (1:1 molar ratio) in THF/water (3:1) using CuSO4 (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h.
Purify via size-exclusion chromatography. Validate conjugation via MALDI-TOF or fluorescence tagging .
Q. What strategies are effective for radiolabeling this compound for in vivo PET imaging studies?
- Methodological Answer :
- Fluorine-18 Labeling : Use nucleophilic substitution with -fluoride. Activate the precursor (e.g., nitro or trimethylammonium leaving group) in anhydrous DMSO with K/Kryptofix® 222 at 100°C for 10 min. Purify via C18 solid-phase extraction. Validate radiochemical purity (>95%) with radio-HPLC .
- Biodistribution Studies : Administer the radioligand in rodent models and quantify uptake in target tissues (e.g., brain for MAO-B imaging) using autoradiography or PET-CT .
Q. How does stereochemistry influence biological activity, and how can enantiomers be resolved?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10, 0.1% diethylamine) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .
- Activity Correlation : Test enantiomers in enzyme inhibition assays (e.g., MAO-B) to determine IC50 differences. For example, (R)-enantiomers may exhibit 10-fold higher affinity due to optimal hydrophobic interactions with enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
